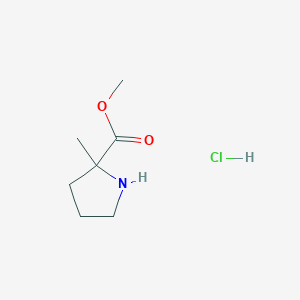

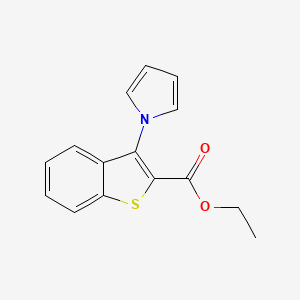

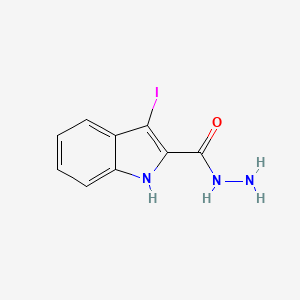

![molecular formula C15H17F3N4O2 B1405663 1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid CAS No. 1308649-27-5](/img/structure/B1405663.png)

1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid

Übersicht

Beschreibung

The compound “1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid” is a pyrazolopyridine . It’s a structural motif found in various active agrochemical and pharmaceutical ingredients . The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Structure Analysis

The molecular formula of this compound is C9H8F3N3O . The structure of this compound is thought to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis

This compound has a molecular weight of 231.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 231.06194637 g/mol . The topological polar surface area is 46.9 Ų . The compound is considered to have a complexity of 352 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Evaluation

1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid and its derivatives have been explored for their potential in synthesizing new compounds with antioxidant properties. Gouda (2012) synthesized various imidazolopyrazole and imidazolopyrimidine derivatives using this compound, some of which exhibited promising antioxidant activities, demonstrating its utility in developing novel antioxidants (Gouda, 2012).

Synthesis of Novel Isoxazolines and Isoxazoles

Rahmouni et al. (2014) demonstrated the use of this compound in the synthesis of novel isoxazolines and isoxazoles. They prepared derivatives through cycloaddition, underlining the compound's versatility in creating diverse heterocyclic structures (Rahmouni et al., 2014).

Cancer Treatment Potential

This compound has also been investigated for its potential in cancer treatment. A study by ロバート ヘンリー,ジェームズ (2006) identified a derivative of this compound as an Aurora kinase inhibitor, indicating its possible use in developing cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Library of Fused Pyridine-4-Carboxylic Acids

Volochnyuk et al. (2010) used this compound in creating a library of fused pyridine-4-carboxylic acids. Their work emphasizes the compound’s role in advancing combinatorial chemistry for diverse applications (Volochnyuk et al., 2010).

Synthesis of Polyheterocyclic Ring Systems

Abdel‐Latif et al. (2019) showcased the use of this compound in synthesizing new polyheterocyclic ring systems. Their work contributes to the development of structurally diverse heterocyclic compounds with potential biological activities (Abdel‐Latif et al., 2019).

Antiviral Activity

Bernardino et al. (2007) synthesized derivatives of this compound to investigate their antiviral activity, particularly against Herpes simplex virus, demonstrating its potential in antiviral drug development (Bernardino et al., 2007).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that pyrazole derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Pyrazole derivatives are known to have diverse biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The exact pathways affected would depend on the specific targets of this compound.

Pharmacokinetics

The compound’s molecular weight (231.17500), density (1.53±0.1 g/cm3 at 20 °C, 760 mmHg), boiling point (324.7±42.0 °C at 760 mmHg), and melting point (210-211 °C in ethanol/water) have been reported . These properties could influence its bioavailability.

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, which could result in various molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, resulting in altered nerve impulse transmission. Additionally, the compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated proteins and receptors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, the compound can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, increased oxidative stress can result in the upregulation of antioxidant defense mechanisms and alterations in metabolic pathways to mitigate cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s ability to inhibit acetylcholinesterase is attributed to its binding interactions with the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the trifluoromethyl group can participate in hydrogen bonding and hydrophobic interactions with various biomolecules, further influencing the compound’s activity. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression through the modulation of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent alterations in gene expression related to oxidative stress and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and memory retention by modulating acetylcholine levels in the brain . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and oxidative damage to tissues . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound’s impact on metabolic flux and metabolite levels can further modulate cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to accumulate in lipid-rich compartments . Additionally, specific transporters and binding proteins can influence the compound’s localization and distribution, affecting its concentration and activity within different cellular and tissue environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes. For example, the compound’s presence in mitochondria can influence mitochondrial function and oxidative phosphorylation, impacting cellular energy metabolism .

Eigenschaften

IUPAC Name |

1-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O2/c1-8-12-10(15(16,17)18)7-11(19-13(12)21(2)20-8)22-5-3-9(4-6-22)14(23)24/h7,9H,3-6H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDYDYWFGGKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)N3CCC(CC3)C(=O)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

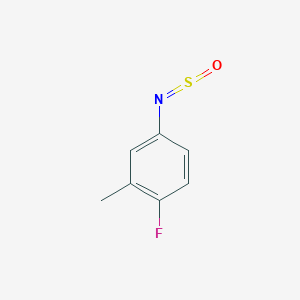

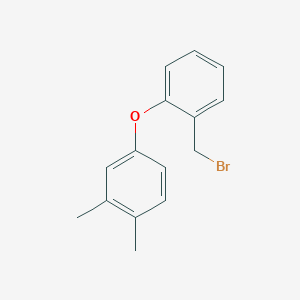

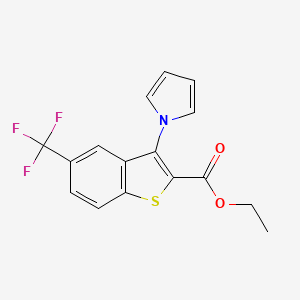

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)

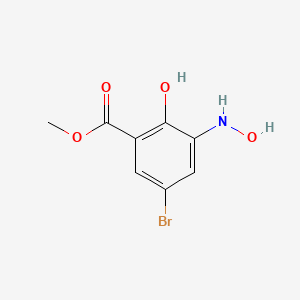

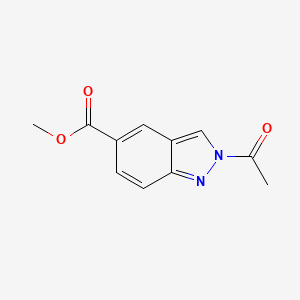

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)

![phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B1405586.png)

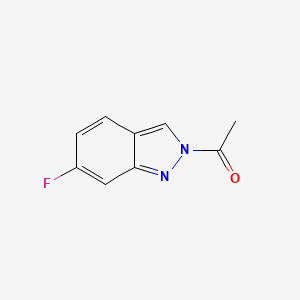

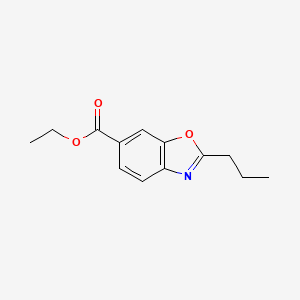

![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)